2-Acetyl-1-benzothiophen-3-yl 2-(acetyloxy)benzoate
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Overview
Description
2-Acetyl-1-benzothiophen-3-yl 2-(acetyloxy)benzoate is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-benzothiophen-3-yl 2-(acetyloxy)benzoate typically involves the reaction of 2-acetylbenzothiophene with 2-(acetyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1-benzothiophen-3-yl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-Acetyl-1-benzothiophen-3-yl 2-(acetyloxy)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Acetyl-1-benzothiophen-3-yl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Acetylbenzothiophene: A closely related compound with similar chemical properties and applications.
2-Acetylbenzothiazole: Another similar compound with a benzothiazole ring instead of a benzothiophene ring.
3-Acetylindole: A compound with an indole ring, showing similar reactivity and applications.
Uniqueness
2-Acetyl-1-benzothiophen-3-yl 2-(acetyloxy)benzoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.
Properties
Molecular Formula |
C19H14O5S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2-acetyl-1-benzothiophen-3-yl) 2-acetyloxybenzoate |
InChI |
InChI=1S/C19H14O5S/c1-11(20)18-17(14-8-4-6-10-16(14)25-18)24-19(22)13-7-3-5-9-15(13)23-12(2)21/h3-10H,1-2H3 |
InChI Key |
OIUPMMFGGCOBRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=CC=C3OC(=O)C |
Origin of Product |
United States |
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